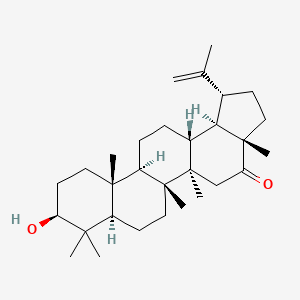

3|A-Hydroxy-lup-20(29)-en-16-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-4-one |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-23,25,31H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,25+,27-,28+,29+,30+/m0/s1 |

InChI Key |

YJJYWWLGTGULPX-YINXJVSYSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2=O)C)C)(C)C)O)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Biological Activity of 3-Hydroxy-lup-20(29)-en-16-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 3-Hydroxy-lup-20(29)-en-16-one, a lupane-type triterpenoid of interest in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. While direct experimental data for the 3α-hydroxy stereoisomer is limited in publicly available literature, this guide will focus on the well-documented 3β-hydroxy stereoisomer (CAS 65043-60-9), with the logical inference that synthetic and analytical methodologies would be analogous for the 3α counterpart.

Chemical Structure and Properties

3-Hydroxy-lup-20(29)-en-16-one possesses a pentacyclic lupane skeleton. The key structural features include a hydroxyl group at the C-3 position, a ketone at the C-16 position, and a characteristic isopropenyl group at C-19, giving rise to the C-20(29) double bond. The stereochemistry at the C-3 position (α or β) significantly influences the molecule's three-dimensional conformation and its biological interactions.

Core Chemical Data

The following table summarizes the core chemical data for the 3β-hydroxy stereoisomer.

| Identifier | Value | Reference |

| IUPAC Name | (3β)-3-Hydroxy-lup-20(29)-en-16-one | N/A |

| CAS Number | 65043-60-9 | [1] |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

Synthesis

The synthesis of 3β-Hydroxy-lup-20(29)-en-16-one has been achieved through the oxidation of naturally occurring triterpenoids like lupeol and calenduladiol (lup-20(29)-ene-3β,16β-diol)[2][3][4][5]. A common method employed is Jones's oxidation[2][3][4].

Experimental Protocol: Jones's Oxidation of Lupeol

This protocol is based on established procedures for the oxidation of similar triterpenoids.

Materials:

-

Lupeol

-

Jones's reagent (a solution of chromium trioxide in concentrated sulfuric acid and water)

-

Acetone (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve lupeol in anhydrous acetone.

-

Cool the solution in an ice bath.

-

Add Jones's reagent dropwise to the stirred solution until a persistent orange-brown color is observed.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Note: A similar procedure could theoretically be applied to a 3α-hydroxy lupane precursor to yield 3α-Hydroxy-lup-20(29)-en-16-one.

Biological Activity: Cholinesterase Inhibition

Research has demonstrated that 3β-Hydroxy-lup-20(29)-en-16-one is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable selectivity for BChE[1]. The oxidation at the C-16 position of the lupane skeleton has been identified as a key factor in enhancing BChE inhibition[2][3][4].

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) for 3β-Hydroxy-lup-20(29)-en-16-one against BChE.

| Compound | Target | IC₅₀ (µM) | Reference |

| 3β-Hydroxy-lup-20(29)-en-16-one | BChE | 28.9 | [1] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining cholinesterase inhibition, based on the widely used Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (3-Hydroxy-lup-20(29)-en-16-one) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 3-Hydroxy-lup-20(29)-en-16-one.

Caption: General workflow for synthesis and biological evaluation.

Cholinesterase Inhibition Logical Pathway

The diagram below outlines the logical relationship in the cholinesterase inhibition assay.

Caption: Logical pathway of competitive enzyme inhibition.

Conclusion

3-Hydroxy-lup-20(29)-en-16-one, particularly the 3β stereoisomer, represents a promising scaffold for the development of selective butyrylcholinesterase inhibitors. The synthetic route via oxidation of readily available natural products makes it an accessible target for further investigation. Future research should focus on the synthesis and biological evaluation of the 3α-hydroxy stereoisomer to provide a comprehensive understanding of the structure-activity relationship at the C-3 position. Detailed spectroscopic and crystallographic studies would be invaluable in elucidating the precise molecular interactions responsible for its selective BChE inhibition.

References

Unveiling 3-Hydroxy-lup-20(29)-en-16-one: A Semi-Synthetic Triterpenoid Derived from Nature

For Immediate Release

This technical guide provides an in-depth overview of 3-Hydroxy-lup-20(29)-en-16-one, a lupane-type triterpenoid with significant potential in drug development, particularly as a cholinesterase inhibitor. This document, tailored for researchers, scientists, and drug development professionals, details its origin as a semi-synthetic derivative of the natural precursor lupeol, outlines quantitative data of its natural source, provides comprehensive experimental protocols for its preparation, and visualizes its mechanism of action.

From Natural Abundance to Semi-Synthetic Potency

While 3-Hydroxy-lup-20(29)-en-16-one itself is not directly isolated from natural sources in significant quantities, it is efficiently synthesized from lupeol, a widely available pentacyclic triterpenoid. Lupeol is found in numerous medicinal plants, making it a readily accessible starting material for the synthesis of novel therapeutic agents.

Quantitative Analysis of Lupeol in Various Plant Sources

The concentration of lupeol varies significantly across different plant species and even between different parts of the same plant. The following table summarizes the lupeol content in several documented plant sources, providing valuable information for the selection of raw materials for extraction.

| Plant Species | Plant Part | Lupeol Content | Reference |

| Tamarindus indica | Bark | 23.61% of n-hexane extract | [1] |

| Tamarindus indica | Leaves | 22.78% of n-hexane extract | [1] |

| Crataeva nurvala | Stem Bark | 0.13% w/w | [2] |

| Derris scandens | - | 40.72 ± 0.40 mg / 100g of crude drug | [3] |

| Albizia procera | - | 21.44 ± 0.89 mg / 100g of crude drug | [3] |

| Diospyros rhodocalyx | - | 35.21 ± 1.12 mg / 100g of crude drug | [3] |

| Acacia dealbata | Leaves | 2139–3512 mg/kg (as lupenone) | [4] |

| Acacia visco | Leaves | Present (quantification not specified) | [5] |

Experimental Protocols

Extraction and Isolation of Lupeol from Crataeva nurvala Stem Bark

A robust method for the isolation of lupeol involves extraction with petroleum ether followed by chromatographic purification.

Procedure:

-

Extraction: Powdered, shade-dried stem bark of Crataeva nurvala is extracted with petroleum ether in a Soxhlet apparatus for 48 hours.[6]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.[6]

-

Chromatography: The crude extract is subjected to column chromatography over silica gel (60-120 mesh).[6]

-

Elution: The column is eluted with a gradient of solvents with increasing polarity.[6]

-

Purification: Fractions containing lupeol are identified by thin-layer chromatography (TLC), and pure lupeol is obtained by preparative thin-layer chromatography (PTLC) followed by recrystallization.[6]

Semi-Synthesis of 3β-Hydroxy-lup-20(29)-en-16-one from Lupeol

The conversion of lupeol to 3β-Hydroxy-lup-20(29)-en-16-one is achieved through selective oxidation at the C-16 position. This process enhances the biological activity of the parent compound. The synthesis is based on the methodology described by Castro et al. (2018).[3][7][8]

Reaction Scheme:

Lupeol is first subjected to allylic oxidation to introduce a hydroxyl group at the C-16 position, followed by oxidation of this secondary alcohol to the corresponding ketone.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps from the natural source to the final semi-synthetic compound.

Caption: Workflow from natural source to the final product.

Signaling Pathway: Butyrylcholinesterase Inhibition

3β-Hydroxy-lup-20(29)-en-16-one has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of the neurotransmitter acetylcholine.[3][8]

Caption: Competitive inhibition of BChE by the title compound.

This technical guide consolidates the current scientific knowledge on 3-Hydroxy-lup-20(29)-en-16-one, providing a valuable resource for its further investigation and potential development as a therapeutic agent. The semi-synthetic approach from the abundant natural precursor lupeol offers a promising and scalable route for its production.

References

- 1. Comparative Metabolic Study of Tamarindus indica L.’s Various Organs Based on GC/MS Analysis, In Silico and In Vitro Anti-Inflammatory and Wound Healing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effect of Acacia visco extracts in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chesci.com [chesci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biological activity of lupane triterpenoid derivatives

An In-depth Technical Guide to the Biological Activity of Lupane Triterpenoid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupane-type pentacyclic triterpenoids, a class of naturally occurring compounds, are gaining significant attention in the field of drug discovery. Key members of this family, including lupeol, betulin, and its oxidation product, betulinic acid, are abundantly found in the bark of various trees and other plant sources.[1][2] These molecules serve as a versatile scaffold for chemical modification, enabling the synthesis of a wide array of derivatives with enhanced biological activities.[1][3] This guide provides a comprehensive overview of the anticancer and anti-inflammatory activities of lupane triterpenoid derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation.

Anticancer Activity

Lupane triterpenoids, particularly betulinic acid and its derivatives, exhibit potent and selective cytotoxicity against a variety of cancer cell lines, including melanoma, neuroblastoma, and cancers of the lung, colon, and prostate, often with minimal toxicity to normal cells.[2][4][5] Their primary mechanism of anticancer action involves the induction of apoptosis through the mitochondrial pathway.[4][6]

Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation

Betulinic acid and its derivatives trigger apoptosis by directly targeting mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[4][7] This process activates the caspase cascade, ultimately leading to programmed cell death.[2][4]

Furthermore, these compounds modulate key signaling pathways that are often dysregulated in cancer. A significant target is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation, growth, and survival.[2][8] By inhibiting the PI3K/Akt pathway, lupane derivatives can suppress tumor growth and induce apoptosis in cancer cells.[2][9] Betulinic acid has been shown to induce apoptosis in hepatoblastoma cells through the inhibition of PI3K/Akt signaling and subsequent activation of caspase-3.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of lupane triterpenoid derivatives | Semantic Scholar [semanticscholar.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Anticancer Potential of Betulonic Acid Derivatives [mdpi.com]

- 6. jpccr.eu [jpccr.eu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

An In-Depth Technical Guide to the Pharmacological Properties of 3-Hydroxy-lup-20(29)-en-16-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-lup-20(29)-en-16-one, a lupane-type triterpenoid, has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme of significant interest in the study and treatment of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its cholinesterase inhibitory activity. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and drug development professionals. This document summarizes the quantitative data, details the experimental protocols for its primary biological activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of biological activities. Among these, lupane-type triterpenoids have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. 3-Hydroxy-lup-20(29)-en-16-one is a specific lupane triterpenoid that has been evaluated for its pharmacological effects. This guide focuses on its primary reported activity: the inhibition of cholinesterase enzymes.

Pharmacological Properties

The principal pharmacological activity of 3-Hydroxy-lup-20(29)-en-16-one reported in the scientific literature is its ability to inhibit cholinesterases.

Cholinesterase Inhibition

3-Hydroxy-lup-20(29)-en-16-one has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable selectivity for BChE.[1] In a key study, it was demonstrated to be a competitive inhibitor of BChE.[1]

Table 1: Quantitative Data on the Cholinesterase Inhibitory Activity of 3-Hydroxy-lup-20(29)-en-16-one

| Target Enzyme | IC50 (μM) | Inhibition Type | Source |

| Butyrylcholinesterase (BChE) | 28.9 | Competitive | Castro MJ, et al. (2018)[1] |

| Acetylcholinesterase (AChE) | Not specified, but noted to be selective for BChE | - | Castro MJ, et al. (2018)[1] |

Other Pharmacological Activities

Extensive literature searches for other pharmacological activities of 3-Hydroxy-lup-20(29)-en-16-one, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects, did not yield specific data for this compound. The available literature focuses on other lupane triterpenoids with different substitution patterns. Therefore, at present, the primary established pharmacological property of 3-Hydroxy-lup-20(29)-en-16-one is its selective inhibition of butyrylcholinesterase.

Experimental Protocols

The following section details the general methodology used for the determination of cholinesterase inhibitory activity, based on the widely accepted Ellman's method. The specific parameters from the primary study on 3-Hydroxy-lup-20(29)-en-16-one are included where available.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity. The protocol involves the hydrolysis of a substrate (butyrylthiocholine iodide) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Butyrylcholinesterase (from equine serum)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (typically pH 8.0)

-

3-Hydroxy-lup-20(29)-en-16-one (test compound)

-

Positive control (e.g., galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of BTCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound, 3-Hydroxy-lup-20(29)-en-16-one, in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add a specific volume of phosphate buffer.

-

Add a volume of the test compound solution at various concentrations.

-

Add a volume of the BChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Add a volume of the DTNB solution to each well.

-

Initiate the reaction by adding a volume of the BTCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

The primary mechanism of action of 3-Hydroxy-lup-20(29)-en-16-one is the direct inhibition of the butyrylcholinesterase enzyme. This action leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease.

Caption: Mechanism of Butyrylcholinesterase (BChE) Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the BChE inhibitory activity of 3-Hydroxy-lup-20(29)-en-16-one.

Caption: Workflow for BChE Inhibition Assay.

Conclusion

3-Hydroxy-lup-20(29)-en-16-one is a lupane triterpenoid with a specific and selective inhibitory activity against butyrylcholinesterase. This property makes it a compound of interest for further investigation in the context of neurodegenerative diseases where BChE plays a significant role. While the current body of literature primarily focuses on this singular pharmacological effect, the potential for other biological activities cannot be entirely ruled out and may warrant future research. This guide provides a foundational understanding of the known pharmacological profile of 3-Hydroxy-lup-20(29)-en-16-one to aid in the advancement of research and development in this area.

References

Mechanism of Action of 3-Oxo-Lupane Triterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-lupane triterpenes, a class of pentacyclic triterpenoids characterized by a ketone group at the C-3 position of the lupane skeleton, have garnered significant scientific interest due to their diverse and potent pharmacological activities. These natural and semi-synthetic compounds have demonstrated promising therapeutic potential as anti-cancer, anti-inflammatory, and anti-viral agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivities of 3-oxo-lupane triterpenes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

The biological effects of 3-oxo-lupane triterpenes are multifaceted, primarily revolving around the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and inhibition of viral entry.

Anti-Cancer Activity: Induction of Apoptosis

A significant body of evidence highlights the potent pro-apoptotic effects of 3-oxo-lupane triterpenes in various cancer cell lines. The induction of programmed cell death is a key mechanism for their anti-neoplastic activity and is mediated through the modulation of several critical signaling pathways.

Signaling Pathways in Apoptosis Induction:

-

Intrinsic (Mitochondrial) Pathway: Several 3-oxo-lupane triterpenes trigger the mitochondrial pathway of apoptosis. For instance, 28-hydroxy-3-oxo-lup-20(29)-en-30-al has been shown to up-regulate the pro-apoptotic protein Bax and mediate the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1][2] The up-regulation of Bax leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

-

PI3K/AKT/FoxO1 Pathway: Certain 3,4-seco-lupane derivatives have been found to promote apoptosis by inhibiting the PI3K/AKT signaling pathway.[3] Inhibition of AKT, a crucial survival kinase, leads to the activation of the Forkhead box protein O1 (FoxO1), a transcription factor that can promote the expression of pro-apoptotic genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of some lupane triterpenes. These compounds can modulate the phosphorylation of key MAPK members like JNK, ERK, and p38, which can, in turn, influence cell fate decisions, including apoptosis.[4]

Quantitative Data on Anti-Cancer Activity:

| Compound Name/Derivative | Cancer Cell Line | Assay | IC50 / Activity | Reference |

| 2,30-bis-(3-pyridinylidene)-platanic acid | NCI-60 Panel | GI50 | 1–2 μM | [5] |

| 3-pyridinylidene-messagenin | NCI-60 Panel | GI50 | 1–2 μM | [5] |

| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | K562 (Leukemia) | IC50 | Decreased vs. precursor | [6] |

| 28-hydroxy-3-oxo-lup-20(29)-en-30-al | HL-60 (Leukemia) | Cytotoxicity | Among most cytotoxic | [1][2] |

| 3,4-seco-lupane derivative I-27 | MDA-MB-231 (Breast) | IC50 | 1.02 μM | [3] |

| Rhodamine B conjugate 19 | A2780 (Ovarian) | EC50 | 0.016 μM | [7] |

| Rhodamine 101 conjugate 22 | A2780 (Ovarian) | EC50 | 0.019 μM | [7] |

Anti-Inflammatory Activity

3-Oxo-lupane triterpenes exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Signaling Pathways in Inflammation Modulation:

-

NF-κB Pathway: A central mechanism of the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS and COX-2.

-

MAPK Pathway: Similar to their role in apoptosis, 3-oxo-lupane triterpenes can also modulate the p38 MAPK pathway in inflammatory cells, leading to a reduction in the production of inflammatory cytokines.[10]

-

Inhibition of Inflammatory Mediators: These compounds have been shown to directly inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[11]

Quantitative Data on Anti-Inflammatory Activity:

| Compound Name/Derivative | Cell Line / Model | Target | Activity | Reference |

| Betulonic acid | RAW 264.7 macrophages | NO Production | Potent inhibition | [11] |

| Epibetulinic acid | RAW 264.7 macrophages | NO Production | Potent inhibition | [11] |

| Rigidenol | RAW 264.7 macrophages | NO & PGE2 Production | Potent inhibition | [11] |

| 3-epicalenduladiol | RAW 264.7 macrophages | NO & PGE2 Production | Potent inhibition | [11] |

Anti-HIV Activity

Certain 3-oxo-lupane triterpenes have demonstrated notable anti-HIV activity, primarily by targeting the viral entry process.

Mechanism of HIV-1 Entry Inhibition:

-

CCR5 Antagonism: 30-Oxo-calenduladiol has been identified as a selective antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. By binding to CCR5, 30-oxo-calenduladiol blocks the interaction of the viral envelope glycoprotein gp120 with the co-receptor, thereby preventing the conformational changes required for membrane fusion and viral entry.

Quantitative Data on Anti-HIV Activity:

| Compound Name/Derivative | Target | Assay | IC50 | Reference |

| 30-Oxo-calenduladiol | R5-tropic HIV-1 | Luciferase-based infection assay | 1 μM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 3-oxo-lupane triterpene mechanisms of action.

Cell Viability Assays

a) MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][4][12]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

-

Treat cells with various concentrations of the 3-oxo-lupane triterpene for the desired time (e.g., 72 hours).[1]

-

Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

-

Incubate the plate for 1.5 hours at 37°C.[1]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Incubate for 15 minutes at 37°C with shaking.[1]

-

Measure the absorbance at 492 nm using a microplate reader.[1]

-

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6][13][14][15]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]

-

Wash the plates five times with slow-running tap water and allow to air dry.[15]

-

Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15]

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]

-

Measure the absorbance at 510 nm using a microplate reader.[6][15]

-

Apoptosis Assays

a) Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][11][16][17][18]

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Induce apoptosis in cells by treating with the 3-oxo-lupane triterpene.

-

Harvest 1-5 x 10^5 cells by centrifugation.[11]

-

Wash the cells once with cold 1X PBS.[11]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[11]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the cells by flow cytometry within 1 hour.[16]

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

b) Western Blot for Cleaved Caspase-3 and Cleaved PARP

This technique is used to detect the activation of executioner caspases and the cleavage of their substrates.[19][20][21][22][23][24][25][26][27][28]

-

Principle: Caspase-3 is a key executioner caspase that, upon activation, cleaves various cellular proteins, including PARP. The detection of the cleaved fragments of caspase-3 and PARP by specific antibodies is a hallmark of apoptosis.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 35 µg) by SDS-PAGE (e.g., 10% gel).[19]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution) or cleaved PARP overnight at 4°C.[20]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[19][20]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Anti-Inflammatory Assays

a) Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay is used to quantify NO production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.[3][29][30][31][32]

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

-

Protocol:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the 3-oxo-lupane triterpene for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.[29]

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[29]

-

Incubate for 10-15 minutes at room temperature.[3]

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

b) Prostaglandin E2 (PGE2) ELISA

This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.[7][9][33][34][35]

-

Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of antibodies coated on the microplate.

-

Protocol (General overview, follow kit-specific instructions):

-

Prepare standards and collect cell culture supernatants from treated and stimulated cells.

-

Add standards and samples to the wells of the antibody-coated microplate.[7]

-

Add HRP-conjugated PGE2 to each well and incubate.[7]

-

Wash the plate to remove unbound reagents.[7]

-

Add a substrate solution (e.g., TMB) to develop the color.[7]

-

Stop the reaction and measure the absorbance at 450 nm.[7]

-

The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Anti-HIV Assay

CCR5 Binding Assay

This assay is used to determine the ability of a compound to bind to the CCR5 co-receptor.[36][37][38][39]

-

Principle: This can be a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled ligand (e.g., a chemokine like CCL3/MIP-1α or a labeled anti-CCR5 antibody) for binding to cells or membranes expressing CCR5.

-

Protocol (Radioligand binding example):

-

Prepare crude membrane fractions from HEK 293T cells transiently transfected to express the CCR5 receptor.[36]

-

Incubate the membranes with a radiolabeled ligand (e.g., 125I-CCL3) in the presence or absence of increasing concentrations of the 3-oxo-lupane triterpene.[36]

-

Incubate for 90 minutes at room temperature.[36]

-

Separate bound from free radioligand by filtration through GF/B filters.[36]

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the inhibition of radioligand binding to determine the affinity (e.g., Ki or IC50) of the test compound for CCR5.

-

Conclusion

3-Oxo-lupane triterpenes represent a promising class of bioactive molecules with well-defined mechanisms of action against cancer, inflammation, and HIV. Their ability to modulate multiple signaling pathways, including those central to apoptosis and the inflammatory response, underscores their therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development of these compounds as novel therapeutic agents. Future studies should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy and safety profiles, and further elucidating the intricate molecular interactions of these versatile natural products.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Nitric Oxide Griess Assay [bio-protocol.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. abcam.com [abcam.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genecopoeia.com [genecopoeia.com]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 19. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 20. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 21. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. PARP Cleavage Detection Kit | 512729 [merckmillipore.com]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. researchgate.net [researchgate.net]

- 28. pubcompare.ai [pubcompare.ai]

- 29. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 30. mdpi.com [mdpi.com]

- 31. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Protocol Griess Test [protocols.io]

- 33. arborassays.com [arborassays.com]

- 34. file.elabscience.com [file.elabscience.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. 2.5. Binding Experiments to Wild-Type CCR5 and CCR5 Mutants [bio-protocol.org]

- 37. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 38. sinogeneclon.com [sinogeneclon.com]

- 39. academic.oup.com [academic.oup.com]

The Expanding Frontier of Lupane Triterpenoids: A Technical Review of Novel Compound Discovery and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of the lupane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive review of recently discovered lupane compounds, detailing their isolation from natural sources, synthetic modifications, and evaluation of their biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the latest advancements and methodologies in the study of these promising molecules.

Newly Identified Lupane Compounds and Their Bioactivities

Recent research has unveiled a diverse array of novel lupane triterpenoids with significant potential in various therapeutic areas. These compounds, either isolated from plant sources or synthesized through innovative chemical strategies, have demonstrated a range of biological effects, including cytotoxic, immunosuppressive, and anti-inflammatory activities. The following tables summarize the quantitative data associated with these newly discovered molecules, providing a clear comparison of their potencies and yields.

| Compound Name/Identifier | Source/Starting Material | Biological Activity | IC50 Value (µM) | Yield (%) | Reference |

| Triterhyper A (1) | Hypericum longistylum | Immunosuppressive (murine splenocyte proliferation) | 4.56 ± 0.45 | - | [1] |

| Compound 2 | Hypericum longistylum | Immunosuppressive (murine splenocyte proliferation) | 18.34 ± 2.34 | - | [1] |

| Compound 3 | Hypericum longistylum | Immunosuppressive (murine splenocyte proliferation) | 10.21 ± 1.21 | - | [1] |

| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | Synthetic derivative of a natural product | Antiproliferative (K562 leukemia cells) | 19.5 (µg/mL) | - | |

| 2,30-bis-(3-pyridinylidene)-platanic acid | Synthetic derivative of platanic acid | Anticancer (NCI-60 panel) | 1-2 | - | |

| 3-pyridinylidene-messagenin | Synthetic derivative of messagenin | Anticancer (NCI-60 panel) | 1-2 | - | |

| Rhodamine-betulinic acid conjugate 19 | Synthetic conjugate | Cytotoxic (A2780 ovarian carcinoma) | 0.016 | - | |

| Rhodamine-betulinic acid conjugate 22 | Synthetic conjugate | Cytotoxic (A2780 ovarian carcinoma) | 0.019 | - |

Table 1: Bioactivity of Recently Discovered Lupane Compounds

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of novel lupane compounds. These protocols are intended to offer a practical guide for researchers seeking to replicate or adapt these methods for their own studies.

Isolation and Purification of Lupane Triterpenoids from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of lupane-type triterpenoids from plant sources.

2.1.1. Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature for 72 hours. The choice of solvent will depend on the polarity of the target compounds.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2.1.2. Column Chromatography

-

Column Packing: Prepare a silica gel slurry (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The specific gradient will depend on the separation characteristics of the target compounds.

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Further Purification: Combine the fractions containing the desired compounds and subject them to further purification steps, such as repeated column chromatography or preparative HPLC, until pure compounds are obtained.

Synthesis of Novel Lupane Derivatives

This section provides a general framework for the chemical modification of the lupane skeleton. The specific reagents and conditions will vary depending on the desired transformation.

-

Starting Material: Begin with a readily available lupane triterpenoid, such as betulin or betulinic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in a suitable dry solvent.

-

Reagent Addition: Slowly add the desired reagent(s) to the reaction mixture at the appropriate temperature (e.g., 0°C, room temperature, or reflux).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., water, saturated ammonium chloride solution). Extract the product into an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure derivative.

Characterization of Novel Lupane Compounds

The structural elucidation of newly isolated or synthesized lupane compounds is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the presence of key functional groups (e.g., hydroxyl, carbonyl, double bonds).

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Immunosuppressive Activity Assay (Murine Splenocyte Proliferation Assay)

This assay is used to evaluate the ability of a compound to inhibit the proliferation of immune cells, specifically splenocytes.

-

Splenocyte Isolation: Aseptically remove the spleen from a mouse and prepare a single-cell suspension of splenocytes by gently teasing the spleen apart in a cell culture medium. Lyse the red blood cells using a lysis buffer.

-

Cell Seeding: Wash the splenocytes and resuspend them in a complete culture medium. Seed the cells in a 96-well plate at a specific density.

-

Stimulation and Treatment: Add a mitogen, such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation, to the wells to stimulate cell division. Simultaneously, add the test compounds at various concentrations.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement: Measure cell proliferation using a suitable method, such as the MTT assay (as described in section 2.4) or by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of proliferating cells.

-

Data Analysis: Calculate the percentage of inhibition of splenocyte proliferation for each compound concentration compared to the stimulated control. Determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed in this review, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the discovery and evaluation of novel lupane compounds.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by novel lupane compounds.

References

In Vitro Anti-proliferative Activity of Lupane Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of lupane ketones, a class of pentacyclic triterpenoids showing significant promise in oncology research. This document details the experimental protocols for assessing their cytotoxic effects, presents a consolidated summary of their activity against various cancer cell lines, and illustrates the key signaling pathways implicated in their mechanism of action.

Introduction

Lupane-type triterpenes, derived from various plant sources, have garnered considerable interest for their potential therapeutic applications, particularly in cancer treatment. Among these, lupane ketones and their derivatives, such as those from betulin, betulinic acid, and lupeol, have demonstrated potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines.[1][2] These compounds are known to modulate multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2] The structural modification of the lupane skeleton has been a key strategy in enhancing their cytotoxic potency and selectivity against cancer cells, making them attractive candidates for further drug development.

Data Presentation: Anti-proliferative Activity of Lupane Ketones and Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various lupane ketones and their derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3,28-di-(2-nitroxy-acetyl)-oxy-betulin | Huh7 (Hepatocellular Carcinoma) | MTT | 13.1 ± 1.37 | [3] |

| Betulinic acid derivatives (RS01, RS02, RS03) | HepG2 (Hepatocellular Carcinoma) | Not Specified | RS01 is 45x more potent than Betulinic Acid | [4] |

| Betulinic acid ester derivatives | MV4-11 (Leukemia) | MTT, SRB | 2 - 5 | [5] |

| Betulinic acid ester derivatives | A549 (Lung) | MTT, SRB | 2 - 5 | [5] |

| Betulinic acid ester derivatives | PC-3 (Prostate) | MTT, SRB | 2 - 5 | [5] |

| Betulinic acid ester derivatives | MCF-7 (Breast) | MTT, SRB | 2 - 5 | [5] |

| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | K562 (Chronic Myeloid Leukemia) | Not Specified | Decreased compared to precursor | [6][7] |

| 3-carboxyacyl-28-alkynyloyl betulin derivatives | MV4-11 (Leukemia) | Not Specified | Significant Activity | |

| 3-O-alpha-L-rhamnopyranoside of betulinic acid | A-549 (Lung) | Not Specified | 2.6 - 3.9 | [8] |

| 3-O-alpha-L-rhamnopyranoside of betulinic acid | DLD-1 (Colon) | Not Specified | 2.6 - 3.9 | [8] |

| 3-O-alpha-L-rhamnopyranoside of betulinic acid | B16-F1 (Melanoma) | Not Specified | 2.6 - 3.9 | [8] |

| 3-O-β-D-glucosidation of lupeol | Not Specified | Not Specified | 14 - 15 | [8] |

| 3-Pyridinylidene derivative of lupane (Compound 6) | NCI-60 Panel | Not Specified | 0.03 - 5.9 | [9] |

| 3-Pyridinylidene derivative of ursane (Compound 7) | NCI-60 Panel | Not Specified | 0.18 - 1.53 | [9] |

| Ochraceolide A (3-oxolup-20(29)-en-30,21α-olide) | P-388 (Murine Leukemia) | Not Specified | 0.26 µg/ml | [10] |

| Ochraceolide C (3,6-dioxolup-20(29)-en-30,21α-olide) | P-388 (Murine Leukemia) | Not Specified | 0.53 µg/ml | [10] |

| 30-hydroxylup-20-(29)-en-3-one | NSCLC-N6 (Non-small-cell lung carcinoma) | Not Specified | 39.5 ± 1.2 | [11] |

| 3-O-acetylbetulinic (2-(2-aminoethyl)aminoethyl)amide | Various | SRB | 1.30 - 2.24 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the lupane ketone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[13]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound incubation, gently fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[13][14]

-

Washing: Discard the TCA and wash the plates several times with 1% (v/v) acetic acid to remove excess dye. Air dry the plates.[13]

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

-

Dye Solubilization: Discard the SRB solution, wash the plates with 1% acetic acid, and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Protocol:

-

Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the lupane ketone derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at 4°C.[2]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Protocol:

-

Cell Culture and Treatment: Treat cells with the test compound for the desired duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a low concentration of PI to the cell suspension.[4]

-

Incubation: Incubate the cells at room temperature in the dark for 10-15 minutes.[4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General experimental workflow for assessing the anti-proliferative activity.

Signaling Pathways

Caption: PI3K/Akt signaling pathway and inhibition by lupane ketones.

Caption: NF-κB signaling pathway and its inhibition by lupane ketones.

Caption: Wnt/β-catenin signaling pathway and its modulation by lupane ketones.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. researchhub.com [researchhub.com]

- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. kumc.edu [kumc.edu]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 3-Hydroxy-lup-20(29)-en-16-one Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The lupane triterpenoids, a class of natural products, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, derivatives of 3-Hydroxy-lup-20(29)-en-16-one are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, bioactivity, and experimental evaluation of these compounds, with a focus on their potential as cytotoxic, anti-inflammatory, and cholinesterase-inhibiting agents.

Core Structure and Bioactivity

The core structure of 3-Hydroxy-lup-20(29)-en-16-one features a pentacyclic lupane skeleton with a hydroxyl group at the C-3 position and a ketone at the C-16 position. This specific arrangement of functional groups contributes to its unique biological profile. Modifications at various positions of this scaffold have been explored to enhance its therapeutic properties and understand structure-activity relationships.

Cytotoxic Activity Against Cancer Cell Lines

While extensive data on a wide range of 3-Hydroxy-lup-20(29)-en-16-one derivatives is still emerging, studies on related lupane triterpenoids with oxygenation at the C-16 position, alongside modifications at other sites, have demonstrated significant cytotoxic potential. For instance, derivatives of betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) and other lupanes have been shown to be active against various cancer cell lines.

Below is a summary of the cytotoxic activity of various lupane derivatives, highlighting the potential for this class of compounds.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| 3β-hydroxylup-20(29)-en-30-al | JURKAT | Cytotoxic | 11.72 ± 1.06 | [1] |

| 3β-hydroxylup-20(29)-en-30-al | K562 | Cytotoxic | 19.52 ± 0.47 | [1] |

| 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c) | THP-1 | Cytotoxic | 12.90 ± 0.1 | [1] |

| 3,4-difluoroaniline derivative of 3β-Hydroxy-lup-20(29)-en-28-oic acid | ECV304, A549, MCF-7 | Cytotoxic | Not specified | [2] |

| 28-hydroxy-3-oxo-lup-20(29)-en-30-al | HL-60 | Apoptosis induction | Not specified | [3] |

| Lup-28-al-20(29)-en-3-one | Leukemia cell lines | Cytotoxic | Not specified | [4] |

| Betulin | HCT-116 | Cytotoxic | 34.88 ± 4.26 | [5] |

| Betulin | MCF-7 | Cytotoxic | 17.89 ± 1.06 | [5] |

| Betulin | NHDF-Neo | Cytotoxic | 34.90 ± 8.36 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of lupane-type triterpenes are well-documented. Specifically, 3β,6β,16β-Trihydroxylup-20(29)-ene, a structurally related compound, has demonstrated significant anti-inflammatory and anti-proliferative effects in both in vivo and in vitro models of skin inflammation.[6] This suggests that the 16-hydroxy (or 16-keto) functionality is crucial for this activity. The anti-inflammatory mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

Cholinesterase Inhibition

A notable bioactivity of 3β-Hydroxy-lup-20(29)-en-16-one is its ability to inhibit cholinesterases. It has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a pronounced selectivity for BChE (IC50: 28.9 μM).[8] This selective inhibition of BChE is a significant finding, as BChE is increasingly recognized as a valid therapeutic target for Alzheimer's disease and other neurodegenerative disorders. Further derivatization, such as the synthesis of 3,16,30-trioxolup-20(29)-ene, has also yielded selective BChE inhibitors.[9]

| Compound | Target | IC50 (µM) | Reference |

| 3β-Hydroxy-lup-20(29)-en-16-one | BChE | 28.9 | [8] |

| 3,16,30-trioxolup-20(29)-ene | BChE | 21.5 | [9] |

Experimental Protocols

General Synthesis of Lupane Derivatives

The synthesis of 3-Hydroxy-lup-20(29)-en-16-one derivatives often starts from readily available natural triterpenes like betulin or betulinic acid. A general synthetic workflow is outlined below.

References

- 1. Semi-Synthesis, Anti-Leukemia Activity, and Docking Study of Derivatives from 3α,24-Dihydroxylup-20(29)-en-28-Oic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-proliferative and anti-inflammatory effects of 3β,6β,16β-Trihydroxylup-20(29)-ene on cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 3-Hydroxy-lup-20(29)-en-16-one: An Application Note for Researchers

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of 3-Hydroxy-lup-20(29)-en-16-one, a derivative of the naturally occurring pentacyclic triterpenoid, lupeol. This compound and its analogs are of significant interest to researchers in drug discovery and development due to their potential therapeutic activities. The protocol is designed for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-lup-20(29)-en-16-one is a lupane-type triterpenoid with potential applications in medicinal chemistry. It is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preference for BChE[1]. The synthesis of this compound from the readily available natural product lupeol involves a multi-step process, including protection of the C-3 hydroxyl group, introduction of a keto group at the C-16 position, and subsequent deprotection. This protocol outlines a feasible synthetic route based on established chemical transformations of the lupane skeleton.

Overall Synthesis Workflow

The synthesis of 3-Hydroxy-lup-20(29)-en-16-one from lupeol can be conceptualized as a three-stage process. The workflow begins with the protection of the C-3 hydroxyl group of lupeol, followed by the key step of introducing the 16-oxo functionality, and concludes with the removal of the protecting group to yield the final product.

Figure 1: Overall workflow for the synthesis of 3-Hydroxy-lup-20(29)-en-16-one.

Experimental Protocols

This section details the experimental procedures for each step in the synthesis of 3-Hydroxy-lup-20(29)-en-16-one.

Step 1: Synthesis of Lupeol Acetate (Protection of C-3 Hydroxyl Group)

The C-3 hydroxyl group of lupeol is protected as an acetate ester to prevent its oxidation in subsequent steps.

Reaction Scheme:

Procedure:

-

Dissolve lupeol (1.0 g, 2.34 mmol) in pyridine (10 mL).

-

Add acetic anhydride (5 mL) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a mixture of chloroform and methanol to afford pure lupeol acetate.

| Parameter | Value | Reference |

| Starting Material | Lupeol | [1][2] |

| Reagents | Acetic Anhydride, Pyridine | General knowledge |

| Expected Yield | >90% | General knowledge |

| Purity | >95% (by NMR) | General knowledge |

Step 2: Synthesis of 3-Acetyl-lup-20(29)-en-16-one (Allylic Oxidation)

The key step of introducing the keto functionality at the C-16 position is achieved through allylic oxidation using selenium dioxide.

Reaction Scheme:

Procedure:

-

Dissolve lupeol acetate (1.0 g, 2.13 mmol) in a mixture of dioxane (50 mL) and water (1 mL).

-

Add selenium dioxide (0.5 g, 4.50 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the precipitated selenium.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Acetyl-lup-20(29)-en-16-one.

| Parameter | Value | Reference |

| Starting Material | Lupeol Acetate | [3][4][5] |

| Reagent | Selenium Dioxide | [6][7] |

| Solvent | Dioxane/Water | [6][7] |

| Reaction Time | 4 hours | [6][7] |

| Expected Yield | Moderate | [6][7] |

Step 3: Synthesis of 3-Hydroxy-lup-20(29)-en-16-one (Deprotection)

The final step involves the removal of the acetyl protecting group from the C-3 hydroxyl group to yield the target compound.

Reaction Scheme:

Procedure:

-

Dissolve 3-Acetyl-lup-20(29)-en-16-one (0.5 g, 1.03 mmol) in methanol (20 mL).

-

Add a 5% solution of potassium hydroxide in methanol (5 mL).

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

After completion, neutralize the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 3-Hydroxy-lup-20(29)-en-16-one.

| Parameter | Value | Reference |

| Starting Material | 3-Acetyl-lup-20(29)-en-16-one | N/A |

| Reagent | Potassium Hydroxide | General knowledge |

| Solvent | Methanol | General knowledge |

| Reaction Time | 2-3 hours | General knowledge |

| Expected Yield | High | General knowledge |

Characterization Data

The synthesized 3-Hydroxy-lup-20(29)-en-16-one should be characterized by standard spectroscopic methods to confirm its structure and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the lupane skeleton, including the characteristic exomethylene protons at C-29, the C-3 carbinol proton, and the absence of the acetyl methyl protons. |

| ¹³C NMR | Carbon signals consistent with the lupane framework, including a ketone signal around 210-220 ppm for C-16 and a carbinol signal for C-3. |

| Mass Spec | Molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₂. |

| IR | Absorption bands for a hydroxyl group (~3400 cm⁻¹) and a carbonyl group (~1700 cm⁻¹). |

Signaling Pathway Context

The target molecule, 3-Hydroxy-lup-20(29)-en-16-one, is an inhibitor of cholinesterases. This diagram illustrates the general role of cholinesterase inhibitors in cholinergic signaling.

Figure 2: Mechanism of cholinesterase inhibition.

Conclusion

This application note provides a comprehensive protocol for the synthesis of 3-Hydroxy-lup-20(29)-en-16-one. The described methods are based on established organic synthesis techniques and can be adapted by researchers for the preparation of this and related compounds for further biological evaluation. Adherence to standard laboratory safety procedures is essential when performing these experiments.

References

- 1. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lup-20(29)-en-3-ol, (3beta)- | C30H50O | CID 73040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Triterpenes 3β-Lup-20(29)-en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Lup-20(29)-en-3-ol, acetate, (3β)- [webbook.nist.gov]

- 6. Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-based Assays Using 3-Hydroxy-lup-20(29)-en-16-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-lup-20(29)-en-16-one is a lupane-type triterpenoid with the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.7. This compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a noted selectivity for BChE, exhibiting an IC50 of 28.9 μM in biochemical assays. Cholinesterase inhibitors are of significant interest in the research and development of therapeutics for neurodegenerative diseases, such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy.

These application notes provide detailed protocols for assessing the cytotoxic effects and cholinesterase inhibitory activity of 3-Hydroxy-lup-20(29)-en-16-one in a relevant human neuroblastoma cell line, SH-SY5Y. This cell line is a well-established model for neuronal studies as it endogenously expresses both AChE and BChE.[1][2][3]

Data Presentation

The following tables present illustrative quantitative data for the evaluation of 3-Hydroxy-lup-20(29)-en-16-one. This data is hypothetical and intended to serve as an example for experimental design and data representation.

Table 1: Cytotoxicity of 3-Hydroxy-lup-20(29)-en-16-one on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 95.6 | 4.8 |

| 10 | 91.3 | 5.5 |

| 25 | 85.1 | 6.2 |

| 50 | 70.4 | 7.1 |

| 100 | 45.8 | 8.3 |

Table 2: Inhibition of Total Cholinesterase Activity in SH-SY5Y Cell Lysates

| Concentration of 3-Hydroxy-lup-20(29)-en-16-one (µM) | % Inhibition of Cholinesterase Activity | Standard Deviation |

| 0 (Vehicle Control) | 0 | 3.2 |

| 1 | 5.7 | 4.1 |

| 5 | 18.9 | 5.3 |

| 10 | 35.2 | 4.9 |

| 25 | 58.6 | 6.8 |

| 50 | 79.8 | 7.5 |

| 100 | 92.1 | 5.9 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxicity of 3-Hydroxy-lup-20(29)-en-16-one on SH-SY5Y cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-Hydroxy-lup-20(29)-en-16-one

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare a stock solution of 3-Hydroxy-lup-20(29)-en-16-one in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-